molecular formula C21H16FN3O3S2 B2450658 N-(4-fluorobenzo[d]thiazol-2-yl)-2-(4-methylphenylsulfonamido)benzamide CAS No. 907974-28-1

N-(4-fluorobenzo[d]thiazol-2-yl)-2-(4-methylphenylsulfonamido)benzamide

Cat. No. B2450658
CAS RN: 907974-28-1
M. Wt: 441.5
InChI Key: NIIZBVVLXSYJNX-UHFFFAOYSA-N
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Description

N-(4-fluorobenzo[d]thiazol-2-yl)-2-(4-methylphenylsulfonamido)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in drug discovery and development. The compound is a sulfonamide derivative and has been found to exhibit promising pharmacological properties.

Scientific Research Applications

Antimicrobial Activity

One study focused on synthesizing novel compounds comprising fluorobenzothiazole and sulfonamido thiazole, evaluating their antimicrobial activities. These compounds, including derivatives of N-(4-fluorobenzo[d]thiazol-2-yl)-2-(4-methylphenylsulfonamido)benzamide, were tested for their effectiveness against various bacterial strains. The research demonstrated that these compounds exhibit significant antimicrobial properties, making them potential candidates for the development of new antimicrobial agents (Jagtap et al., 2010).

Antimalarial and Antiviral Properties

Another study investigated the reactivity of N-(phenylsulfonyl)acetamide derivatives, including those with benzo[d]thiazol-2-ylthio substituents, towards nitrogen nucleophiles. These derivatives were evaluated for their antimalarial activity and also theorized for potential efficacy against COVID-19 due to their structural characteristics. The research underscores the potential of such compounds in developing treatments for malaria and possibly against SARS-CoV-2 (Fahim & Ismael, 2021).

Cancer Research

In the domain of cancer research, derivatives of N-(4-fluorobenzo[d]thiazol-2-yl)-2-(4-methylphenylsulfonamido)benzamide have been explored for their potential as antitumor agents. Studies have shown that certain derivatives exhibit potent cytotoxic effects against various cancer cell lines, suggesting their utility in developing novel anticancer therapies. The modification of these compounds to enhance their activity and selectivity towards cancer cells is an ongoing area of research (Hutchinson et al., 2001).

Enzyme Inhibition

Research into the enzyme inhibitory properties of sulfonamide derivatives, including those related to N-(4-fluorobenzo[d]thiazol-2-yl)-2-(4-methylphenylsulfonamido)benzamide, has highlighted their potential in targeting specific biological pathways. For instance, some derivatives have been found to effectively inhibit carbonic anhydrase IX, a tumor-associated enzyme, offering a promising approach for cancer treatment by targeting tumor metabolism (Ilies et al., 2003).

properties

IUPAC Name

N-(4-fluoro-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN3O3S2/c1-13-9-11-14(12-10-13)30(27,28)25-17-7-3-2-5-15(17)20(26)24-21-23-19-16(22)6-4-8-18(19)29-21/h2-12,25H,1H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIIZBVVLXSYJNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=NC4=C(C=CC=C4S3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorobenzo[d]thiazol-2-yl)-2-(4-methylphenylsulfonamido)benzamide

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